1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
Description
Chemical Identity and Systematic Nomenclature
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound with the molecular formula $$ \text{C}{12}\text{H}{13}\text{N}{3}\text{O}{2} $$ and a molecular weight of 231.25 g/mol. Its International Union of Pure and Applied Chemistry (IUPAC) name derives from the substitution pattern: the triazole ring (a five-membered aromatic system with three nitrogen atoms) is substituted at position 1 with a 4-isopropylphenyl group and at position 4 with a carboxylic acid functional group. The compound’s CAS Registry Number is 1042604-77-2, and it is alternatively referred to by identifiers such as ZINC20216579 and AKOS005873674.
Structural Features
The molecule’s core consists of a 1,2,3-triazole ring, which adopts a planar geometry due to aromatic stabilization. The 4-isopropylphenyl substituent at position 1 introduces steric bulk and hydrophobic character, while the carboxylic acid group at position 4 enhances polarity and hydrogen-bonding potential. X-ray crystallographic studies of analogous triazole derivatives reveal intermolecular hydrogen bonding between the carboxylic acid moiety and adjacent molecules, influencing solid-state packing.
Table 1: Key Chemical Identifiers of this compound
| Property | Value |
|---|---|
| CAS Number | 1042604-77-2 |
| Molecular Formula | $$ \text{C}{12}\text{H}{13}\text{N}{3}\text{O}{2} $$ |
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | This compound |
| Synonyms | AKOS005873674, ZINC20216579 |
Historical Context of Triazole Derivatives in Organic Chemistry
Discovery and Early Developments
The term “triazole” was first coined by Bladin in 1885 to describe five-membered aromatic rings containing three nitrogen atoms. However, synthetic access to triazole derivatives remained limited until the mid-20th century. A pivotal advancement came in 1960, when Rolf Huisgen systematized the concept of 1,3-dipolar cycloadditions, enabling the efficient synthesis of 1,2,3-triazoles via reactions between azides and alkynes. This methodology, later refined as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), became a cornerstone of click chemistry and revolutionized the preparation of triazole-based scaffolds.
Role in Medicinal Chemistry
Triazole derivatives have emerged as privileged structures in drug discovery due to their metabolic stability, hydrogen-bonding capacity, and versatility as bioisosteres. For example:
- Antifungal agents : Fluconazole and voriconazole utilize the triazole ring to inhibit fungal cytochrome P450 enzymes.
- Anticancer compounds : Triazole carboxamides, such as those targeting the pregnane X receptor (PXR), demonstrate nanomolar inhibitory activity.
- Antiviral agents : Derivatives like fluzoparib incorporate triazole motifs to modulate poly (ADP-ribose) polymerase (PARP) activity.
Table 2: Milestones in Triazole Chemistry and Applications
| Year | Development | Significance |
|---|---|---|
| 1885 | Bladin coins "triazole" | Classifies heterocyclic system |
| 1960 | Huisgen’s 1,3-dipolar cycloaddition | Enables triazole synthesis |
| 2001 | Sharpless introduces click chemistry | Expands triazole applications in bioconjugation |
| 2022 | Triazole carboxamides as PXR inhibitors | Highlights therapeutic potential |
Properties
IUPAC Name |
1-(4-propan-2-ylphenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8(2)9-3-5-10(6-4-9)15-7-11(12(16)17)13-14-15/h3-8H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUVAYENHFRJVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C=C(N=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Preparation
The azide component, 4-isopropylphenyl azide, is synthesized from the corresponding aniline derivative (4-isopropylaniline) via diazotization followed by azide substitution:
- Step 1: Diazotization of 4-isopropylaniline with sodium nitrite (NaNO2) in acidic aqueous media at low temperature (0–5 °C) to form the diazonium salt.
- Step 2: Treatment of the diazonium salt with sodium azide (NaN3) to substitute the diazonium group with the azide functionality, yielding 4-isopropylphenyl azide.
This method is well-documented for aromatic azide synthesis and provides the azide in good yield and purity under controlled conditions.
Alkyne Preparation
The alkyne precursor bearing the carboxylic acid group at the 4-position is typically prepared by:
- Starting from propargyl derivatives such as propargyl alcohol or propargyl esters.
- Functionalization steps to introduce or protect the carboxylic acid group if necessary.
- Alternatively, the alkyne can be synthesized from halide precursors via deprotonation with strong bases (e.g., sodium amide) followed by alkylation or esterification to install the carboxylic acid moiety.
The alkyne must be compatible with the CuAAC reaction conditions and stable enough to avoid side reactions.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core step is the cycloaddition reaction between 4-isopropylphenyl azide and the alkyne bearing the carboxylic acid functionality:
- The reaction is typically carried out in a polar solvent such as water, tert-butanol, or a mixture thereof.
- Copper(I) salts (e.g., CuSO4 with sodium ascorbate as a reducing agent) catalyze the reaction at room temperature or slightly elevated temperatures (25–60 °C).
- The reaction proceeds regioselectively to yield the 1,4-disubstituted 1,2,3-triazole ring.
- Post-reaction workup includes purification by recrystallization or chromatography to isolate the target compound.
This method is favored for its high efficiency, mild conditions, and excellent regioselectivity.
Summary Table of Preparation Steps
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Azide synthesis | 4-Isopropylaniline, NaNO2, HCl, NaN3 | Diazotization followed by azide substitution at 0–5 °C |
| 2 | Alkyne synthesis | Propargyl derivatives, strong base (NaNH2) | Functionalization to introduce carboxylic acid group |
| 3 | CuAAC cycloaddition | CuSO4, sodium ascorbate, H2O/t-BuOH, RT | Regioselective 1,4-triazole formation |
| 4 | Purification | Recrystallization or chromatography | Yields high purity product |
Research Findings and Optimization
- Catalyst and Solvent Effects: Studies indicate that copper(I) catalysts with stabilizing ligands improve yields and reduce side reactions. Solvent mixtures of water and tert-butanol offer optimal solubility and reaction rates.
- Temperature and Time: Mild temperatures (25–60 °C) and reaction times of 1–24 hours are sufficient for complete conversion, with longer times favoring higher yields.
- Scalability: Industrial scale-up employs continuous flow reactors to maintain precise control over reaction parameters, improving reproducibility and throughput.
- Purity and Yield: Typical yields range from 70% to 90% depending on precursor purity and reaction optimization. Purification by crystallization yields analytically pure material suitable for biological testing.
Patented Methods and Variations
Patent literature (e.g., US20180029999A1) describes preparation methods for 1-substituted-1H-1,2,3-triazole-4-carboxylic acids, including variations in substituents and reaction conditions:
- Use of bromo-substituted intermediates for subsequent substitution.
- Drying and purification techniques to enhance product stability.
- Alternative synthetic routes involving bromination and nucleophilic substitution on triazole rings.
These methods provide additional flexibility for synthesizing derivatives and analogs of the target compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Biochemical Research
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical studies due to its ability to interact with various enzymes and proteins. Its interactions include:
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. This modulation can influence cellular redox states and has implications in oxidative stress-related diseases.
Medicinal Chemistry
The compound is being explored for its therapeutic properties, particularly:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess antimicrobial properties, making them candidates for developing new antibiotics .
- Anticancer Properties : Research indicates that triazoles may exhibit anticancer activity by inhibiting specific pathways involved in tumor growth and metastasis .
Material Science
Due to its unique chemical structure, this compound is utilized in the synthesis of novel materials and catalysts. Its ability to act as a building block allows for the creation of complex molecular architectures that can be applied in various industrial processes .
Drug Development
The compound's interactions with biological receptors make it a candidate for drug development:
- PXR Modulation : Recent studies have identified triazole compounds as potential modulators of the Pregnane X receptor (PXR), which plays a crucial role in drug metabolism and transport .
Case Study 1: Enzyme Inhibition
Research has demonstrated that this compound effectively inhibits superoxide dismutase in vitro. This inhibition leads to increased levels of reactive oxygen species (ROS), highlighting its potential use in studying oxidative stress mechanisms.
Case Study 2: Antimicrobial Activity
A study investigating various triazole derivatives found that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The compound's mechanism was attributed to disruption of bacterial cell wall synthesis .
Case Study 3: PXR Modulation
In drug metabolism studies, the compound was shown to selectively bind and modulate PXR activity. This finding suggests its potential role in minimizing adverse drug reactions by influencing the metabolism of co-administered drugs .
Mechanism of Action
The mechanism of action of 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the compound can interact with biological receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid, their substituents, and reported biological activities:
Key Observations:
Substituent Effects on Bioactivity: Electron-Withdrawing Groups (Cl, CF₃): Enhance antitumor activity by improving target binding or metabolic stability. For example, the 4-chloro and 5-trifluoromethyl substituents in the NCI-H522-active compound likely increase electrophilicity and membrane permeability . Amino Groups (NH₂): The 2-aminophenyl analog exhibits broad-spectrum antimicrobial activity, attributed to hydrogen bonding with bacterial targets . Fluorine Substituents: The 4-fluorophenyl derivative (CAS 214541-35-2) is expected to exhibit enhanced metabolic stability due to fluorine’s electronegativity and small atomic radius .
Thiazole- and oxazole-containing analogs (e.g., compounds in ) demonstrate heterocyclic substituents can diversify binding modes, particularly in anticancer contexts.
Synthetic Accessibility :
- Most triazole-carboxylic acids, including the target compound, are synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry") . Modifications to the phenyl azide or alkyne precursors allow for tailored substituent introduction.
Trifluoromethyl and fluorine substituents balance lipophilicity and metabolic stability, making them favorable for drug design .
Biological Activity
1-(4-Isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a member of the triazole family, known for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an enzyme inhibitor and has been studied for its effects on various biological systems.
Chemical Structure and Properties
The compound features a triazole ring with an isopropylphenyl substituent, which influences its solubility, stability, and interaction with biological targets. The presence of the carboxylic acid group enhances its reactivity and potential for hydrogen bonding with biomolecules.
This compound primarily interacts with enzymes involved in oxidative stress responses. Studies have shown that it modulates the activity of important enzymes such as superoxide dismutase and catalase, impacting cellular redox states and signaling pathways.
Target Enzymes
- Superoxide Dismutase (SOD) : Involved in the detoxification of superoxide radicals.
- Catalase : Catalyzes the decomposition of hydrogen peroxide into water and oxygen.
Biological Activity
The biological activities of this compound have been evaluated through various in vitro studies. Key findings include:
- Antioxidant Activity : The compound demonstrates significant antioxidant properties by scavenging free radicals, which is crucial in preventing oxidative damage in cells .
- Cytotoxicity : Research indicates that it exhibits selective cytotoxic effects against certain cancer cell lines. For example, studies show that derivatives similar to this compound can induce apoptosis in Jurkat T-cells by reducing mitochondrial membrane potential and causing DNA fragmentation .
- Anti-inflammatory Effects : The compound has been shown to modulate cytokine release in peripheral blood mononuclear cells (PBMC), significantly reducing the production of pro-inflammatory cytokines like TNF-α while promoting anti-inflammatory cytokines such as IL-10 .
Case Studies
Several studies have investigated the biological activity of this compound and its derivatives:
- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various triazole derivatives on human leukemic T-cells. The results demonstrated that specific derivatives exhibited potent antiproliferative effects comparable to established chemotherapeutic agents like doxorubicin .
- Inflammation Modulation : In experiments involving LPS-stimulated PBMC cultures, compounds derived from triazole structures showed a marked decrease in TNF-α production, suggesting their potential use in managing inflammatory diseases .
Comparative Analysis
The biological activity of this compound can be compared with other similar triazole derivatives:
| Compound | Antioxidant Activity | Cytotoxicity | Anti-inflammatory Effects |
|---|---|---|---|
| This compound | High | Moderate | Significant reduction in TNF-α |
| 1-(Phenyl)-1H-1,2,3-triazole-4-carboxylic acid | Moderate | Low | Mild reduction in TNF-α |
| 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | High | High | Significant reduction in TNF-α |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxylic acid?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by hydrolysis of a methyl ester intermediate. For example, methyl 1-(2,6-dibenzhydryl-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate undergoes hydrolysis without isolation to yield the carboxylic acid derivative in good yields . Alternative routes involve coupling reactions between triazole carboxylic acid precursors and amines or aryl halides under palladium catalysis .
Q. How is the structural integrity of this compound confirmed in academic research?
Structural characterization relies on a combination of spectroscopic and crystallographic techniques:
- NMR/IR : Proton and carbon NMR confirm substitution patterns, while IR identifies carboxylic acid (C=O stretching ~1685 cm⁻¹) and triazole ring vibrations .
- X-ray crystallography : Programs like SHELXL (via SHELX suite) refine crystal structures to determine bond angles, torsion angles, and intermolecular interactions. For instance, X-ray analysis of similar triazole acids revealed perpendicular alignment of aromatic and triazole rings, influencing bioactive conformations .
Q. What preliminary biological screening assays are used to evaluate its bioactivity?
Initial screens include:
- Antiproliferative assays : Testing against NCI-H522 (lung cancer), A549 (lung), and UO-31 (kidney) cell lines via growth percentage (GP) metrics. For example, triazole analogs with 5-trifluoromethyl substituents showed GP values of 68.09% in NCI-H522 cells .
- Antibacterial tests : Disk diffusion or microdilution assays against Gram-negative (e.g., Vibrio cholerae) and Gram-positive pathogens. A related triazole-4-carboxylic acid demonstrated significant antibacterial activity via disruption of cell membrane integrity .
Advanced Research Questions
Q. How do electronic effects of substituents influence the compound’s bioactivity and solubility?
Electron-withdrawing groups (e.g., trifluoromethyl) increase acidity of the carboxylic acid (pKa ~3-4), reducing cell permeability but enhancing zwitterionic character. This can improve solubility in polar media but limit passive diffusion across lipid membranes. In contrast, lipophilic substituents (e.g., isopropylphenyl) enhance membrane affinity but may reduce aqueous solubility. Computational studies (e.g., DFT) and logP measurements are critical for optimizing this balance .
Q. What mechanisms explain contradictory activity data between triazole carboxylic acids and their amide derivatives?
Amides often exhibit higher potency due to reduced acidity, enabling better cell permeability and selective target binding. For instance, 1-(thiazol-2-yl)-triazole-4-carboxamides showed 40% growth inhibition in melanoma cells (GP = 62.47%), while their carboxylic acid counterparts were less active. This discrepancy is attributed to non-selective protein binding of the ionized acid form in physiological conditions .
Q. How can structural modifications enhance selectivity toward specific cancer cell lines?
- Substitution at position 5 : Methyl or benzyl groups improve activity against NCI-H522 cells by modulating steric interactions with kinase domains (e.g., c-Met inhibition).
- Heterocyclic appendages : Thiazole or tetrahydrobenzo[d]thiazole fragments at position 1 enhance binding to ATP pockets in kinases. For example, 5-methyl-1-(4-phenylthiazol-2-yl)-triazole-4-carboxylic acid showed GP = 44.78% in LOX IMVI melanoma cells .
- Crystallography-guided design : Aligning triazole and aromatic rings at specific angles (e.g., 60° between amine and acid groups) optimizes target engagement .
Q. What analytical strategies resolve challenges in purity assessment during synthesis?
- HPLC-MS : Quantifies impurities (e.g., unreacted azide/alkyne precursors) using reverse-phase columns and ESI-MS detection (e.g., m/z 345.1 [M+H]+ for triazole derivatives) .
- NMR spiking : Identifies stereochemical impurities by comparing experimental spectra with authentic standards.
Methodological Notes
- Crystallographic refinement : Use SHELXL for high-resolution data (d-spacing <1.0 Å) to model disorder or twinning in triazole-containing crystals .
- Bioactivity assays : Include zwitterionic buffer systems (e.g., HEPES) to stabilize the ionized acid form during cytotoxicity testing .
- Synthetic scale-up : Replace DMSO with acetonitrile in CuAAC reactions to minimize byproduct formation during ester hydrolysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
